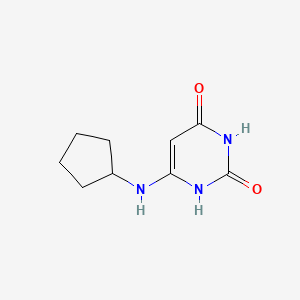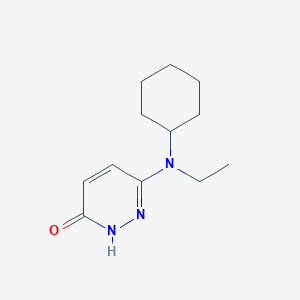
4-氯-2-甲基-6-(5-甲基吡嗪-2-基)嘧啶
描述
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 研究人员发现N,N-二甲基-5-(2-甲基-6-((5-甲基吡嗪-2-基)-氨基甲酰基)苯并呋喃-4-氧基)嘧啶-2-甲酰胺是一种治疗糖尿病的临床候选药物。 它激活葡萄糖激酶,同时最大程度地降低了低血糖风险 .
- 应用: 该化合物的结构表明其具有潜在的抗癌活性。 需要进一步研究以探索其对特定癌症类型的有效性 .
- 应用: 研究人员已探索了装饰的二嗪用于各种药理目的。 该化合物的独特结构可能有助于新型药物的开发 .
抗糖尿病潜力
抗菌和抗氧化特性
抗癌潜力
神经保护和抗炎活性
装饰的二嗪的临床应用
抗生素研究
作用机制
Target of Action
The primary target of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis, making it a promising target for the treatment of Type 2 diabetes .
Mode of Action
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine acts as a partial activator of the glucokinase enzyme . By activating this enzyme, it stimulates the conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase by 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine affects the glycolysis pathway and glucose homeostasis . This leads to an increase in the metabolism of glucose and a decrease in blood glucose levels, which is beneficial in the management of Type 2 diabetes .
Result of Action
The activation of glucokinase by 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine leads to improved glycemic control . Unlike other glucokinase activators, it is capable of maintaining lower-glucose levels without resulting in hypoglycemia .
生化分析
Biochemical Properties
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . Additionally, it interacts with the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in reducing endoplasmic reticulum stress and apoptosis .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation in human microglia cells . Furthermore, it affects gene expression by reducing the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine exerts its effects through various binding interactions with biomolecules. It inhibits the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . Additionally, it reduces endoplasmic reticulum stress and apoptosis by modulating the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . These interactions highlight its potential as a neuroprotective and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods, indicating its stability in vitro
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory properties without causing adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to modulate metabolic flux and metabolite levels, thereby influencing cellular metabolism . Understanding these pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are vital for its neuroprotective and anti-inflammatory effects.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
4-chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCZALZZHJEJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


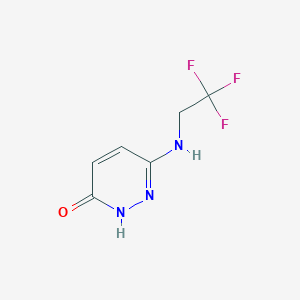
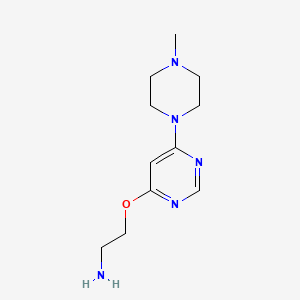
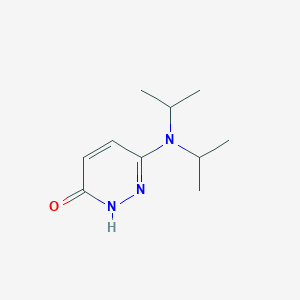
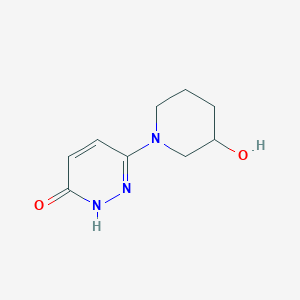
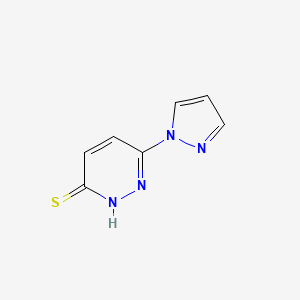
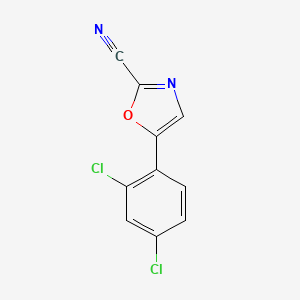
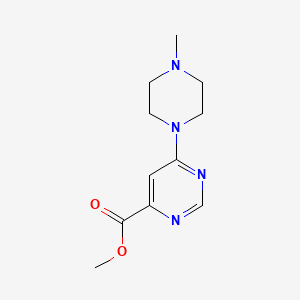
![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)
![1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479251.png)

![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)
